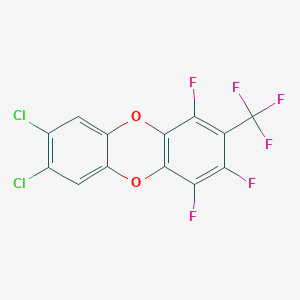
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable oxanthrene precursor. The process involves:
Halogenation: Introducing chlorine and fluorine atoms into the oxanthrene ring using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.
Trifluoromethylation: Adding the trifluoromethyl group (CF₃) using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous solution or NH₃ in ethanol.
Major Products
Oxidation: Formation of oxanthrene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced oxanthrene derivatives.
Substitution: Formation of substituted oxanthrene compounds with new functional groups replacing halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s halogenated structure may contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and trifluoromethyl group can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is unique due to its oxanthrene core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H2Cl2F6O2 |
|---|---|
Molecular Weight |
375.05 g/mol |
IUPAC Name |
7,8-dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin |
InChI |
InChI=1S/C13H2Cl2F6O2/c14-3-1-5-6(2-4(3)15)23-12-10(18)8(16)7(13(19,20)21)9(17)11(12)22-5/h1-2H |
InChI Key |
BSXSCYMDTFKVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-7-(4-methylphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11599846.png)
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11599854.png)
![methyl (4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11599855.png)
![N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599858.png)
![(7Z)-3-(4-chlorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11599866.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599876.png)
![(6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11599883.png)
![2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11599887.png)
![ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11599896.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599900.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11599901.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599907.png)
